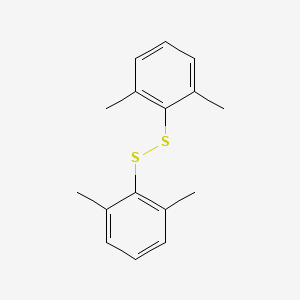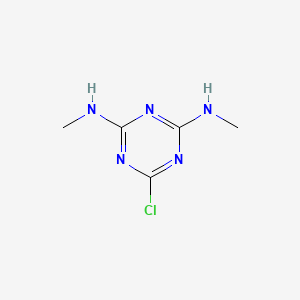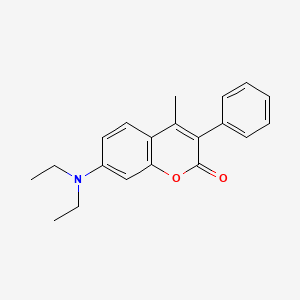![molecular formula C11H11ClN4O2 B3065049 5-[(3-Chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxylic acid ethyl ester CAS No. 28924-61-0](/img/structure/B3065049.png)
5-[(3-Chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxylic acid ethyl ester
概要
説明
5-[(3-Chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxylic acid ethyl ester is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms The compound also features a chlorophenyl group and an ethyl ester functional group
準備方法
The synthesis of 5-[(3-Chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxylic acid ethyl ester typically involves the reaction of 3-chloroaniline with ethyl 4-azido-3-oxobutanoate under suitable reaction conditions. The reaction proceeds through a cyclization process, forming the triazole ring. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the cyclization process. Industrial production methods may involve optimizing the reaction conditions to achieve higher yields and purity of the final product.
化学反応の分析
5-[(3-Chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the triazole ring or other functional groups.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Hydrolysis: The ester functional group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
科学的研究の応用
Medicinal Chemistry: The compound has shown promise as a potential therapeutic agent due to its ability to interact with biological targets. It has been studied for its antimicrobial, antifungal, and anticancer activities.
Agriculture: Triazole derivatives, including this compound, have been explored for their use as fungicides and herbicides to protect crops from diseases and pests.
Materials Science: The compound’s unique chemical structure makes it a candidate for the development of novel materials with specific properties, such as corrosion inhibitors and polymer additives.
作用機序
The mechanism of action of 5-[(3-Chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxylic acid ethyl ester involves its interaction with specific molecular targets in biological systems. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of essential biological processes. For example, it may inhibit the synthesis of ergosterol in fungi, which is crucial for maintaining cell membrane integrity, thereby exhibiting antifungal activity. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity.
類似化合物との比較
5-[(3-Chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxylic acid ethyl ester can be compared with other triazole derivatives, such as:
Fluconazole: A well-known antifungal agent that also contains a triazole ring. Unlike fluconazole, the compound has a chlorophenyl group, which may contribute to its unique biological activities.
Itraconazole: Another antifungal agent with a triazole ring. The structural differences between itraconazole and this compound result in variations in their spectrum of activity and pharmacokinetic properties.
Voriconazole: A triazole antifungal with a broad spectrum of activity. The presence of different substituents on the triazole ring and phenyl group distinguishes it from the compound .
特性
IUPAC Name |
ethyl 5-(3-chloroanilino)-2H-triazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4O2/c1-2-18-11(17)9-10(15-16-14-9)13-8-5-3-4-7(12)6-8/h3-6H,2H2,1H3,(H2,13,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPAJFCHMLPNQDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNN=C1NC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10617380 | |
| Record name | Ethyl 5-(3-chloroanilino)-2H-1,2,3-triazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10617380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28924-61-0 | |
| Record name | Ethyl 5-(3-chloroanilino)-2H-1,2,3-triazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10617380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Methyl-alpha-[1-(methylamino)ethyl]-benzenemethanol hydrochloride](/img/structure/B3064990.png)
![1,4-Dithiaspiro[4.5]decan-6-one](/img/structure/B3064991.png)
![2,2'-[(2-Methoxyphenyl)imino]diethanol](/img/structure/B3064997.png)
![N-[4-AMINO-6-(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]-N,N-DIMETHYLAMINE](/img/structure/B3065009.png)
![1-[2,4-Dihydroxy-5-(3-methyl-2-butenyl)phenyl]ethanone](/img/structure/B3065017.png)









